molecular formula C17H11ClN4OS B2742272 1-(3-Chlorophenyl)-3-(4-(4-cyanophenyl)thiazol-2-yl)urea CAS No. 1209798-20-8

1-(3-Chlorophenyl)-3-(4-(4-cyanophenyl)thiazol-2-yl)urea

Cat. No. B2742272
CAS RN: 1209798-20-8
M. Wt: 354.81
InChI Key: KQDYTCDQXLRMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-3-(4-(4-cyanophenyl)thiazol-2-yl)urea is a thiazolyl urea derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and biological evaluation of thiazolyl urea derivatives have been an area of significant interest due to their promising antitumor, antioxidant, and antifungal activities. For instance, novel 4,5‐disubstituted thiazolyl urea derivatives were synthesized, showing promising antitumor activities, highlighting the potential of such compounds in cancer research (Ling et al., 2008). Another study synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, finding that compounds with selenourea functionality exhibited potent antioxidant activity, suggesting a new class of antioxidant agents (Reddy et al., 2015).

Antimicrobial and Plant Growth Regulatory Activities

Urea derivatives have also been explored for their antimicrobial and plant growth regulatory activities. A study on N-(4-chloro-2-trifluoroactyl phenyl)-aminothiazole derivatives demonstrated very good antibacterial and antifungal activity, indicating their potential as antimicrobial agents (Sujatha et al., 2019). Moreover, some urea derivatives are known for their cytokinin-like activity, which can enhance adventitious root formation, showing their significance in agriculture and plant biology (Ricci & Bertoletti, 2009).

Insecticidal Applications

The investigation of urea derivatives for insecticidal applications has revealed a novel class of insecticides. Compounds such as 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and its analogs have shown to interfere with cuticle deposition in insects, representing a unique mode of action that could lead to the development of safer insecticides (Mulder & Gijswijt, 1973).

Anticancer and Enzyme Inhibition

The search for new anticancer agents has led to the design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have shown significant antiproliferative effects on various cancer cell lines. This research contributes to the discovery of potential BRAF inhibitors and new therapeutic options for cancer treatment (Feng et al., 2020).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN4OS/c18-13-2-1-3-14(8-13)20-16(23)22-17-21-15(10-24-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDYTCDQXLRMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-3-(4-(4-cyanophenyl)thiazol-2-yl)urea

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